Methyl 2-phenoxypropanoate
Overview
Description
Methyl 2-phenoxypropanoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 2-phenoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to other phenoxy acids, which have been shown to exert a pronounced stimulating action on liver regenerating activity .
Mode of Action
Based on its structural similarity to other phenoxy acids, it may stimulate secretion of bilirubin and bile acids within the liver, as well as enhance the metabolism of cholesterol .
Biochemical Pathways
Given its potential choleretic activity, it may be involved in the regulation of bile acid synthesis and cholesterol metabolism .
Pharmacokinetics
It’s worth noting that similar compounds have shown mild accumulation during prolonged treatment .
Result of Action
Based on its potential choleretic activity, it may stimulate the secretion of bile acids and bilirubin, and enhance cholesterol metabolism, potentially affecting liver function .
Biochemical Analysis
Biochemical Properties
The biochemical role of Methyl 2-phenoxypropanoate is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its function in biochemical reactions .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how it exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenoxypropanoate can be synthesized through several methods. One common method involves the reaction of phenol with sodium hydrogencarbonate in toluene, followed by the addition of methyl 2-chloropropionate . The reaction conditions typically include refluxing the mixture and maintaining a temperature of around 80°C for 0.5 hours. The product is then purified through filtration and distillation.
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-phenoxypropanoic acid.
Reduction: 2-phenoxypropanol.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Methyl 2-phenoxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-2-phenoxypropanoate: This compound has a similar structure but with an additional methyl group.
Methyl 2-hydroxy-2-phenylpropanoate: This compound has a hydroxyl group instead of a phenoxy group.
Uniqueness
Methyl 2-phenoxypropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 2-phenoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRBMKSBVQDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311751 | |
Record name | Methyl 2-phenoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-24-9 | |
Record name | Methyl 2-phenoxypropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2065-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC408320 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-phenoxypropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 2-phenoxypropanoate in the formation of the supramolecular structures described in the paper?
A1: this compound (mpp) acts as a carboxylate ligand in the synthesis of Zn2+ and Cd2+ supramolecular coordination complexes []. Specifically, it forms a complex with Zn2+ and 2,2′-bipyridine (L) resulting in a 2D sheet structure denoted as [Zn(L)(mpp–)2·H2O]·H2O []. In the case of Cd2+, mpp participates in the formation of a 3D supramolecular assembly, [Cd(L)2(mpp–)2]·H2O []. In both cases, mpp acts as a monodentate ligand, coordinating to the metal ions through its carboxylate group (COO-) [].
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